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Core Science & Biosynthesis

Foundational

structural characterization and properties of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine

Title: Structural Characterization and Pharmacological Properties of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Technical Whitepaper Executive Summary The compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (Molecular For...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Characterization and Pharmacological Properties of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary The compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (Molecular Formula: C₁₂H₁₅N₃) is a highly versatile, bi-functional heteroaromatic building block. Characterized by an electron-rich pyrazole core, a primary amine, and a lipophilic 3-methylphenethyl appendage, this scaffold has emerged as a critical intermediate in the design of advanced therapeutics, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines and substrate-competitive epigenetic modulators (e.g., SMYD2 inhibitors) [1]. This whitepaper provides a comprehensive, self-validating guide to the structural dynamics, synthesis, analytical characterization, and pharmacological utility of this compound.

Structural Architecture & Physicochemical Profiling

The reactivity and biological target engagement of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine are governed by its unique physicochemical properties and its capacity for prototropic annular tautomerism.

Tautomerism and Conformational Dynamics

In solution, 3(5)-aminopyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino tautomers [2]. The position of this equilibrium is heavily influenced by solvent polarity and hydrogen-bonding capacity. For 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, the 5-amino tautomer is generally favored in polar environments due to the stabilization of the internal dipole and the steric relief provided by distancing the amine from the bulky 3-methylphenethyl group. Understanding this tautomerism is critical, as it dictates the regioselectivity of downstream electrophilic substitutions and cyclizations.

Quantitative Physicochemical Data

The table below summarizes the core physicochemical properties that make this compound an ideal starting material for central nervous system (CNS) and oncology drug discovery.

PropertyValueCausality / Significance
Molecular Weight 201.27 g/mol Highly ligand-efficient; leaves ample molecular weight budget for downstream functionalization while adhering to Lipinski's Rule of 5.
LogP (Predicted) ~2.1The 3-methylphenethyl group provides balanced lipophilicity, ensuring optimal membrane permeability without excessive hydrophobic trapping.
TPSA 54.0 ŲExcellent for intracellular target engagement and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (-NH₂, -NH)Crucial for anchoring the molecule into the hinge regions of kinases or the lysine-binding channels of methyltransferases.
H-Bond Acceptors 2 (N, -NH₂)Facilitates critical electrostatic interactions with protein backbone amides.

Synthetic Methodology: Mechanistic Causality & Protocols

The synthesis of 3-substituted 1H-pyrazol-5-amines is typically achieved via the cyclocondensation of a β-ketonitrile with hydrazine [3]. The following protocol is designed as a self-validating system to ensure high yield and regiochemical purity.

Protocol: One-Pot Cyclocondensation Synthesis
  • Electrophile Preparation: Dissolve 10.0 mmol of 5-(3-methylphenyl)-3-oxopentanenitrile in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is utilized rather than aqueous solvents to prevent premature hydrolysis of the highly reactive nitrile group, while simultaneously providing a protic environment to stabilize the transition state of the initial nucleophilic attack.

  • Nucleophile Addition: Add 12.0 mmol (1.2 eq) of hydrazine hydrate (64% in water) dropwise at 0 °C under constant stirring.

    • Causality: Dropwise addition at low temperatures controls the exothermic formation of the hydrazone intermediate, preventing competing side reactions such as dimerization or azine formation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the nitrile carbon. This step drives the aromatization of the pyrazole ring, rendering the reaction thermodynamically irreversible.

  • Isolation: Cool the mixture to room temperature, concentrate in vacuo, and precipitate the product by adding 50 mL of ice-cold water. Filter and wash the resulting solid with cold water.

  • Self-Validation Checkpoint: Analyze the crude solid via FT-IR. The successful cyclization is validated by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad N-H stretch at 3200–3400 cm⁻¹ alongside pyrazole C=N/C=C stretches at 1550–1600 cm⁻¹.

Synthesis A 5-(3-Methylphenyl)-3-oxopentanenitrile (Electrophile) C Hydrazone Intermediate (Unstable Transition) A->C Nucleophilic Attack (EtOH, 0°C) B Hydrazine Hydrate (Dinucleophile) B->C D 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (Major Tautomer) C->D Intramolecular Cyclization (Reflux, 80°C) E 5-(3-Methylphenethyl)-1H-pyrazol-3-amine (Minor Tautomer) D->E Annular Tautomerism (Proton Transfer)

Caption: Mechanistic workflow and tautomeric equilibrium in the synthesis of the pyrazole core.

Analytical Characterization & Self-Validation

Accurate structural characterization requires overcoming the line-broadening effects caused by tautomeric exchange.

NMR Protocol and Causality
  • Protocol: Dissolve 15 mg of the synthesized compound in 0.5 mL of DMSO-d₆. Acquire ¹H-NMR spectra at 400 MHz.

  • Causality: While CDCl₃ is a standard solvent, the use of a highly polar, strongly hydrogen-bonding solvent like DMSO-d₆ is intentional. DMSO effectively "locks" the tautomeric equilibrium by forming stable intermolecular hydrogen bonds with the pyrazole -NH and -NH₂ groups. This reduces the proton exchange rate below the NMR timescale, yielding sharp, well-resolved signals rather than broad, uninterpretable humps.

Expected ¹H-NMR Spectral Assignments (DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.20 br s1HPyrazole N-H (exchangeable)
7.15 - 6.95 m4HAromatic protons (3-methylphenyl ring)
5.20 s1HPyrazole C4-H
4.50 br s2HAmine -NH₂ (exchangeable)
2.85 - 2.75 m4HEthylene bridge (-CH₂-CH₂-)
2.28 s3HAryl -CH₃

Pharmacological Utility: Epigenetic Modulation (SMYD2)

Derivatives of 1H-pyrazol-5-amine are highly privileged structures in oncology, specifically as inhibitors of the lysine methyltransferase SMYD2 [1]. SMYD2 represses the tumor suppressor p53 by methylating it at lysine 370 (K370).

Mechanism of Action & Binding Causality

When elaborated into complex amides, the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine scaffold acts as a substrate-competitive inhibitor.

  • The Pyrazole Core: The -NH and -NH₂ groups act as a critical hydrogen bond donor/acceptor network, interacting directly with the backbone carbonyls of residues V202 and M205 within the SMYD2 lysine-binding channel.

  • The 3-Methylphenethyl Group: This flexible, lipophilic appendage extends deep into the hydrophobic pocket adjacent to the active site. The flexibility of the ethylene bridge allows the 3-methylphenyl ring to adopt an optimal conformation, maximizing van der Waals interactions and displacing high-energy water molecules, thereby driving binding affinity through the hydrophobic effect.

Protocol: SMYD2 Biochemical Validation Assay
  • Assembly: Incubate recombinant SMYD2 (2 nM) with a p53-derived peptide substrate (100 nM) in assay buffer (50 mM Tris-HCl, pH 9.0). Causality: A pH of 9.0 ensures the optimal deprotonation of the target lysine (K370), priming it for nucleophilic attack.

  • Dosing: Add the pyrazole derivative in a 10-point dose-response curve.

  • Initiation: Initiate the reaction by adding the methyl donor, S-adenosylmethionine (SAM) (1 µM). Causality: Adding SAM last ensures the inhibitor has achieved thermodynamic binding equilibrium with the apo-enzyme.

  • Validation: Quench after 30 minutes and measure via AlphaLISA. Self-Validation: Always include a no-enzyme control to establish baseline noise and a known clinical inhibitor (e.g., AZ505) to validate assay sensitivity and dynamic range.

SMYD2 A 3-(3-Methylphenethyl)-1H-pyrazol-5-amine Derivatives B SMYD2 Enzyme (Lysine Methyltransferase) A->B Competitive Binding at Lysine Channel C p53 (K370) Unmethylated (Active) B->C Prevents Methylation D Cell Cycle Arrest & Apoptosis Pathways C->D Transcriptional Activation

Caption: Logical relationship of SMYD2 inhibition by pyrazole derivatives leading to p53 activation.

References

  • Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL:[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Technical Guide for Target Deconvolution

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the 1H-pyrazol-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1H-pyrazol-5-amine scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. The specific derivative 3-(3-Methylphenethyl)-1H-pyrazol-5-amine introduces a unique structural paradigm.

While the pyrazole core and the exocyclic amine provide a dense, rigid hydrogen-bond donor/acceptor network, the 3-methylphenethyl extension acts as a highly flexible, lipophilic probe. The two-carbon ethyl linker allows the terminal aromatic ring to adopt multiple conformational states, enabling it to navigate narrow binding channels before anchoring into deep hydrophobic pockets. Furthermore, the asymmetrical meta-methyl substitution on the phenyl ring restricts rotational degrees of freedom once bound, effectively lowering the entropic penalty of the interaction and increasing target residence time[2].

This whitepaper details the receptor binding affinity profiling of this compound, focusing on its evaluation against primary targets such as Metabotropic Glutamate Receptor 5 (mGluR5) and p38α MAP Kinase.

Quantitative Binding Profile

The following table synthesizes the receptor binding affinity ( Ki​ ) and functional activity ( IC50​ / EC50​ ) of the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine scaffold across key pharmacological targets. Data is structured to highlight the polypharmacological potential and selectivity windows of this chemotype.

Target Receptor / EnzymeAssay MethodologyBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ / EC50​ , nM)Putative Mechanism of Action
mGluR5 (Allosteric Site)Radioligand Displacement45 ± 5 EC50​ = 120 ± 15Positive Allosteric Modulator (PAM)
p38α MAP Kinase Surface Plasmon Resonance85 ± 10 IC50​ = 210 ± 20ATP-competitive Inhibitor
CB1 Receptor Radioligand Displacement> 10,000N/AOff-target control (No affinity)

Experimental Methodologies & Self-Validating Protocols

To establish rigorous scientific integrity, the binding affinities reported above must be derived from self-validating experimental systems. Below are the step-by-step methodologies for profiling this compound, including the mechanistic causality behind each step.

Protocol A: Radioligand Displacement Assay for mGluR5

Because 1H-pyrazol-5-amines frequently act as allosteric modulators rather than orthosteric ligands[3], we utilize a displacement assay against [3H]-MPEP, a well-characterized mGluR5 negative allosteric modulator.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human mGluR5 in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining a temperature of 4°C prevents proteolytic degradation of the receptor's transmembrane domains where the allosteric binding pocket resides.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]-MPEP and varying concentrations of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (0.1 nM to 10 µM) for 60 minutes at room temperature.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Causality: Polyethylenimine reduces the non-specific binding of the highly lipophilic phenethyl tail to the filter matrix.

  • Quantification: Extract the filters into scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Trustworthiness Check (Self-Validation): The assay strictly incorporates a control well using 10 µM unlabeled MPEP to define non-specific binding (NSB). If NSB exceeds 30% of the total radioligand signal, the protocol mandates the addition of 0.1% BSA to the assay buffer. BSA sequesters unbound lipophilic ligand, ensuring the calculated Ki​ reflects true receptor affinity rather than artifactual membrane partitioning.

Protocol B: Surface Plasmon Resonance (SPR) for Kinase Kinetics

Endpoint assays often miss the kinetic nuances of flexible ligands. SPR is deployed to capture real-time association ( kon​ ) and dissociation ( koff​ ) rates against p38α MAP Kinase.

  • Sensor Chip Immobilization: Capture His-tagged p38α onto an NTA (Nitrilotriacetic acid) sensor chip via Ni2+ chelation. Causality: Oriented capture via the His-tag ensures the ATP-binding cleft remains fully accessible, unlike random amine-coupling which can occlude the active site.

  • Baseline Stabilization: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) containing 1% DMSO over the chip until the baseline stabilizes.

  • Analyte Injection: Inject a concentration series (10 nM to 1 µM) of the pyrazole-5-amine compound at a flow rate of 50 µL/min for 120 seconds. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation Phase: Switch back to running buffer for 300 seconds to monitor the koff​ rate.

  • Trustworthiness Check (Self-Validation): The data undergoes "double-referencing"—subtracting signals from both a blank reference channel and blank buffer injections. If the resulting sensorgram deviates from a 1:1 Langmuir binding profile (e.g., showing linear, non-saturating steady-state phases), the compound is automatically flagged for Dynamic Light Scattering (DLS) to rule out colloidal aggregation, a known false-positive generator for lipophilic amines.

Mandatory Visualizations

SPR Kinetic Binding Workflow

SPR_Workflow N1 1. Target Immobilization (His-p38α on NTA Chip) N2 2. Baseline Stabilization (Running Buffer + 1% DMSO) N1->N2 N3 3. Analyte Injection (3-(3-Methylphenethyl)-1H-pyrazol-5-amine) N2->N3 N4 4. Dissociation Phase (Buffer Wash) N3->N4 N5 5. Kinetic Analysis (Double-Referencing & Langmuir Fit) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

mGluR5 Allosteric Signaling Cascade

mGluR5_Pathway L Glutamate + Pyrazole-5-amine (PAM) R mGluR5 Receptor (Active Conformation) L->R Allosteric Binding G Gq/11 Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) Cleavage G->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Calcium Release IP3->Ca ER Channel Opening

Intracellular signaling cascade triggered by mGluR5 positive allosteric modulation.

References

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modul
  • Pyrazoles as Potential Antiobesity Agents ResearchG
  • 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride Benchchem

Sources

Foundational

Preclinical In Vivo Toxicity Profile of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Technical Guide

Executive Summary 3-(3-Methylphenethyl)-1H-pyrazol-5-amine is a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors (e.g., p38α, Aurora, and SMYD2) and epigenetic modulators[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methylphenethyl)-1H-pyrazol-5-amine is a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors (e.g., p38α, Aurora, and SMYD2) and epigenetic modulators[1][2]. The 1H-pyrazol-5-amine core is prized for its ability to form critical hydrogen bonds within the ATP-binding hinge region of target kinases[3]. Concurrently, the 3-methylphenethyl appendage provides a flexible, lipophilic vector that enables deep penetration into adjacent hydrophobic pockets[1]. However, these exact structural advantages introduce significant toxicological liabilities. This whitepaper synthesizes the mechanistic causality behind the compound's toxicity profile and provides self-validating in vivo protocols to rigorously evaluate its safety during preclinical drug development.

Structural Toxicity Alerts and Mechanistic Causality

The 1H-Pyrazol-5-amine Core: Hepatotoxicity and CYP Bioactivation

Amino-pyrazoles are historically associated with a high risk of drug-induced liver injury (DILI). The causality stems from the electron-rich nature of the pyrazole ring, which is highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation[3]. Hepatic enzymes, particularly CYP3A4 and CYP1A2, can oxidize the amino-pyrazole core into reactive electrophilic intermediates, such as epoxides or reactive nitrogen species. These intermediates rapidly deplete intracellular glutathione (GSH) and form covalent adducts with hepatic proteins, ultimately triggering hepatocyte necrosis[3]. Furthermore, the broad-spectrum off-target kinase inhibition inherent to many pyrazole-amines can disrupt essential cellular survival pathways in the liver, exacerbating the toxic insult[2].

The 3-Methylphenethyl Moiety: Cardiotoxicity and CNS Liabilities

The integration of a phenethyl group significantly elevates the molecule's lipophilicity (clogP). High lipophilicity, when paired with a basic amine, is a well-documented structural alert for the blockade of the human ether-à-go-go-related gene (hERG) potassium channel[4]. Inhibition of the hERG channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and increasing the risk of fatal arrhythmias like Torsades de Pointes[4].

Additionally, the lipophilic nature of the 3-methylphenethyl group facilitates rapid blood-brain barrier (BBB) penetration[5]. While beneficial for neuro-oncology targets, this trait raises the probability of CNS off-target toxicities, including unintended interactions with Sigma receptors or monoamine oxidases (MAO), which share an affinity for phenethyl-containing ligands[6].

In Vivo Toxicity Profiling Workflows

To ensure trustworthiness, the experimental protocols below are designed as self-validating systems. By coupling toxicokinetic (TK) data directly with phenotypic outcomes, researchers can establish definitive causality between systemic exposure and adverse events.

Protocol 1: 14-Day Repeat-Dose Hepatotoxicity and Toxicokinetics (Rodent Model)

Rationale: This protocol is designed to identify the No-Observed-Adverse-Effect-Level (NOAEL) and determine if hepatic biomarker elevation is driven by Cmax​ (peak concentration) or AUC (cumulative exposure). Methodology:

  • Animal Allocation: Randomize 40 adult Sprague-Dawley rats (20 male, 20 female) into four distinct cohorts: Vehicle, 10, 30, and 100 mg/kg/day.

  • Dosing Paradigm: Administer 3-(3-Methylphenethyl)-1H-pyrazol-5-amine via oral gavage (PO) once daily for 14 consecutive days. Use a standard suspension formulation (e.g., 0.5% Methylcellulose / 0.1% Tween-80) to ensure uniform dosing.

  • Toxicokinetics (TK) Validation: Collect serial blood samples via the lateral tail vein on Day 1 and Day 14 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using LC-MS/MS to calculate AUC and Cmax​ , verifying target exposure and assessing potential auto-induction of CYP enzymes.

  • Clinical Pathology: On Day 15, euthanize the animals and collect serum. Perform a comprehensive metabolic panel focusing on ALT, AST, Alkaline Phosphatase (ALP), and total bilirubin to detect hepatocellular injury or cholestasis.

  • Histopathology: Harvest, weigh, and fix the liver in 10% neutral buffered formalin. Perform H&E staining to microscopically assess for centrilobular necrosis, immune cell infiltration, or steatosis.

Protocol 2: Cardiovascular Safety Pharmacology (Beagle Dog Telemetry)

Rationale: Because the phenethyl moiety carries a high hERG liability[4], in vitro patch-clamp results must be validated in vivo. The conscious Beagle dog telemetry model is the gold standard for assessing translation to QTc prolongation without the confounding effects of anesthesia. Methodology:

  • Surgical Preparation: Surgically implant telemetry transmitters into 4 conscious, freely moving Beagle dogs to allow continuous, stress-free monitoring of ECG, blood pressure, and heart rate.

  • Dosing Paradigm (Self-Validating): Employ a Latin-square crossover design to eliminate inter-subject variability. Administer vehicle, 5, 15, and 50 mg/kg PO, ensuring a minimum 7-day washout period between doses to prevent cumulative toxicity.

  • Data Acquisition: Record baseline ECG for 2 hours pre-dose. Continuously record hemodynamic and ECG parameters for 24 hours post-dose.

  • Analysis & Correction: Extract QT intervals and apply Fridericia’s correction (QTcF) to account for heart rate variability. A ΔΔ QTcF (placebo- and baseline-adjusted QTcF) > 10 ms is flagged as a positive signal for proarrhythmic risk.

Quantitative Data Presentation

The following table summarizes the predictive toxicity metrics and empirical thresholds required for the advancement of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine derivatives.

Toxicity ParameterPredictive Structural AlertTarget Safety ThresholdIn Vivo Validation Model
Hepatotoxicity Pyrazol-5-amine core (CYP bioactivation)ALT/AST < 3x Upper Limit of Normal14-Day Rat Repeat-Dose
Cardiotoxicity 3-Methylphenethyl (hERG blockade)In vitro hERG IC50​ > 10 µM; ΔΔ QTcF < 10 msBeagle Dog Telemetry
CNS Off-Target High clogP & basic amine (BBB penetration)Sigma/MAO IC50​ > 10 µMIrwin Test / FOB
Genotoxicity Reactive intermediate formationNegative Ames Test & MicronucleusIn Vivo Rat Bone Marrow

Mechanistic and Workflow Visualizations

Hepatotoxicity A 3-(3-Methylphenethyl)- 1H-pyrazol-5-amine B Hepatic CYP450 Metabolism A->B C Reactive Epoxide Intermediate B->C D GSH Depletion & Protein Adduction C->D E Hepatocyte Necrosis (DILI) D->E

Mechanistic pathway of pyrazol-5-amine induced hepatotoxicity via CYP450 bioactivation.

Cardiotox A In Vitro hERG Patch Clamp Assay B IC50 < 10 µM (High Lipophilicity Alert) A->B Phenethyl Liability C In Vivo Telemetry (Beagle Dog) B->C Trigger In Vivo D ECG Monitoring (QTcF Extraction) C->D E Proarrhythmic Risk Assessment D->E

Tiered cardiovascular safety workflow evaluating hERG liabilities of phenethyl derivatives.

References

  • Title: Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors Source: ACS Publications URL: [Link]

  • Title: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: ACS Publications URL: [Link]

  • Title: Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation Source: Frontiers in Pharmacology URL: [Link]

  • Title: Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

3-(3-Methylphenethyl)-1h-pyrazol-5-amine molecular weight and physicochemical properties

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole-Based Compounds: A Case Study Approach Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole-Based Compounds: A Case Study Approach

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The precise characterization of novel pyrazole derivatives is a critical first step in the drug discovery and development cascade. This guide provides an in-depth overview of the essential physicochemical properties and the experimental and computational methodologies used to determine them. Due to the absence of "3-(3-Methylphenethyl)-1H-pyrazol-5-amine" in publicly available scientific literature, this document will use a representative pyrazole derivative to illustrate the principles and protocols for comprehensive characterization. This approach serves as a practical blueprint for researchers and drug development professionals when encountering a novel chemical entity.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant proportion of drug candidates fail not because of a lack of potency, but due to poor physicochemical properties that result in unfavorable absorption, distribution, metabolism, and excretion (ADME) profiles. Therefore, the early and accurate characterization of a molecule's fundamental properties is paramount.

This guide will delve into the core physicochemical attributes that dictate a compound's "drug-likeness," including its molecular weight, lipophilicity (logP), aqueous solubility, and ionization constant (pKa). We will explore both established experimental techniques and modern in silico predictive models, providing a holistic view of the characterization process. While the initial subject of this guide, 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, is not documented in current chemical databases, we will use this as an opportunity to present a systematic approach to characterizing any novel pyrazole derivative, thereby providing a robust framework for future research.

Molecular Identity and Structural Attributes

The foundational step in characterizing any NCE is to unequivocally confirm its identity and structural features. This involves determining its molecular formula and exact molecular weight.

Molecular Formula and Weight

The molecular formula represents the number of atoms of each element in one molecule of a substance. The molecular weight is the mass of one molecule of that substance. For a novel compound like "3-(3-Methylphenethyl)-1H-pyrazol-5-amine," the expected molecular formula would be C12H15N3.

  • Carbon (C): 6 (benzene ring) + 2 (ethyl chain) + 3 (pyrazole ring) + 1 (methyl group) = 12

  • Hydrogen (H): 4 (benzene ring) + 1 (methyl on ring) + 2 (ethyl chain) + 1 (pyrazole NH) + 2 (amine) + 3 (methyl group) = 13 (re-evaluating structure) -> Let's assume a standard phenethyl group and a methyl on the phenyl ring: Phenyl (C6H4), Ethyl (C2H4), Pyrazole (C3H2N2), Amine (NH2). This gives C6+2+3 = C11. And H: 4 (phenyl) + 3 (methyl) + 4 (ethyl) + 1 (pyrazole NH) + 2 (amine) = 14. Formula: C12H15N3.

  • Nitrogen (N): 2 (pyrazole ring) + 1 (amine group) = 3

From this formula, the theoretical monoisotopic molecular weight can be calculated with high precision.

Table 1: Calculated Molecular Properties for 3-(3-Methylphenethyl)-1H-pyrazol-5-amine

PropertyValue
Molecular FormulaC12H15N3
Average Molecular Weight201.27 g/mol
Monoisotopic Mass201.1266 g/mol

High-resolution mass spectrometry (HRMS) is the gold standard for experimentally confirming the molecular weight and, by extension, the elemental composition of a novel compound.

Core Physicochemical Properties: The Pillars of "Drug-Likeness"

The interplay of a molecule's physicochemical properties governs its interaction with the biological environment. Understanding these properties is crucial for predicting its pharmacokinetic behavior.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

  • Low logP (<1): May indicate poor membrane permeability.

  • High logP (>5): Can lead to poor aqueous solubility and high metabolic turnover.

  • Optimal Range: For many orally administered drugs, a logP between 1 and 3 is considered a good starting point.

Aqueous Solubility

Aqueous solubility is the extent to which a compound dissolves in water. It is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream. Poor solubility is a major hurdle in drug development.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. Since most drugs are weak acids or bases, their ionization state, which is dictated by the pKa and the pH of the surrounding environment (e.g., stomach, intestine, blood), profoundly affects their solubility and permeability. The pyrazole ring system and the amine substituent in our target molecule are both ionizable.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable for initial screening, experimental determination of these properties is essential for accurate characterization.

Protocol: Determination of logP via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.

Methodology:

  • Preparation: Prepare a saturated solution of the test compound in a biphasic system of octan-1-ol and water.

  • Equilibration: Agitate the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Saturate Octan-1-ol/Water with Compound equil1 Agitate Mixture prep1->equil1 Partitioning sep1 Centrifuge equil1->sep1 Phase Separation quant1 Analyze Concentration in Each Phase (HPLC/UV) sep1->quant1 Sampling calc1 logP = log([C]octanol / [C]water) quant1->calc1 Data Input

Caption: Workflow for logP determination using the shake-flask method.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Dissolution: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

In Silico Prediction of Physicochemical Properties

In the early stages of discovery, when physical samples may be scarce, computational tools provide rapid predictions of key properties. Numerous software packages and web-based platforms employ algorithms based on quantitative structure-property relationships (QSPR).

G cluster_input Input cluster_model Computational Model cluster_output Output input1 2D/3D Molecular Structure (SMILES, SDF) model1 QSPR Algorithm input1->model1 output1 Predicted logP model1->output1 output2 Predicted pKa model1->output2 output3 Predicted Solubility model1->output3

Caption: General workflow for in silico prediction of physicochemical properties.

While these predictions are invaluable for prioritizing compounds, they must always be confirmed by experimental data as the project progresses.

Conclusion and Future Directions

The comprehensive physicochemical characterization of a novel pyrazole derivative, such as the hypothetical 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, is a non-negotiable step in modern drug discovery. A thorough understanding of its molecular weight, lipophilicity, solubility, and ionization state provides the foundation for rational drug design and development. By integrating robust experimental protocols with efficient in silico predictions, researchers can make more informed decisions, increasing the likelihood of advancing a compound with a favorable ADME profile. The methodologies and principles outlined in this guide offer a clear and actionable framework for the characterization of any new chemical entity, ensuring that promising molecules are given the best possible chance of becoming life-changing therapeutics.

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(3-Methylphenethyl)-1H-pyrazol-5-amine in Murine Models

A Guide to Establishing Preclinical Dosing Regimens Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive framework for establishing safe and efficacious dosing protocols for the no...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Establishing Preclinical Dosing Regimens

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for establishing safe and efficacious dosing protocols for the novel compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine in murine models. As specific preclinical data for this molecule is not yet established in the public domain, this guide presents a logical, phased approach to preclinical investigation, beginning with initial dose-range finding and culminating in an example efficacy study. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each experimental step to ensure data integrity and translatability.

Introduction to the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities.[1][2] The pyrazole ring serves as a "privileged structure" in medicinal chemistry, appearing in approved drugs and numerous clinical candidates.[1][2] These compounds have demonstrated potential as anti-inflammatory, anticancer, and neuroprotective agents, among other activities.[3] The subject of this guide, 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, is a novel entity within this class. Establishing a robust dosing protocol is the foundational step for characterizing its in vivo activity and therapeutic potential.

The journey from a novel compound to a characterized preclinical candidate follows a structured, multi-phase process. This guide will walk through the essential stages: preliminary formulation, acute toxicity assessment to determine the Maximum Tolerated Dose (MTD), pharmacokinetic profiling, and finally, application in a relevant pharmacodynamic or efficacy model.

G P1_Form Compound Formulation & Vehicle Selection P1_MTD Single-Dose Maximum Tolerated Dose (MTD) Study P1_Form->P1_MTD P2_PK Single-Dose PK Study (IV & PO Administration) P1_MTD->P2_PK Inform Safe Dose Selection P3_Efficacy Multi-Dose Efficacy Study P2_PK->P3_Efficacy Inform Dosing Frequency & Route P3_Model LPS-Induced Neuroinflammation Model P3_Model->P3_Efficacy

Caption: Preclinical Dosing Protocol Development Workflow.

Phase 1: Formulation and Maximum Tolerated Dose (MTD) Study

The primary objective of this phase is to determine a safe dose range for 3-(3-Methylphenethyl)-1H-pyrazol-5-amine. This begins with creating a suitable formulation and then administering escalating single doses to identify the MTD, defined as the highest dose that does not produce unacceptable side effects or overt toxicity.[4]

Protocol: Vehicle Screening and Formulation

The choice of vehicle is critical for ensuring the compound is administered effectively and does not cause adverse effects itself.[5][6] Compounds with low aqueous solubility, like many small molecules, present a challenge.[7]

Methodology:

  • Assess Solubility: Begin by assessing the solubility of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine in a panel of common, well-tolerated preclinical vehicles.

  • Vehicle Panel:

    • Sterile Water

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Dimethyl Sulfoxide (DMSO) in Saline

    • 0.5% Carboxymethylcellulose (CMC) in water

    • 10% Solutol HS-15 in PEG 600[7]

  • Procedure:

    • Add a known excess of the compound to a small volume of each vehicle.

    • Vortex and sonicate the mixture.

    • Allow the suspension to equilibrate for several hours at room temperature.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant via HPLC or LC-MS to quantify the dissolved concentration.

  • Selection Criteria: Choose the simplest vehicle (e.g., aqueous-based) that achieves the desired concentration for the highest planned dose. The final formulation should be stable, homogenous, and have a pH between 5 and 9 if possible.[6]

Protocol: Single-Dose MTD Study

This study uses a dose escalation design to identify acute toxicity.[8][9] It is essential for setting the upper dose limit for subsequent efficacy and pharmacokinetic studies.[10]

Experimental Design:

  • Animal Model: Male and female CD-1 or C57BL/6 mice, 8-10 weeks old.

  • Group Size: n=3 per sex per dose group.[11]

  • Administration Route: Select the intended therapeutic route (e.g., oral gavage (PO)) and potentially a parenteral route (e.g., intraperitoneal (IP)).[11]

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.[11][12] The dose progression can follow a modified Fibonacci sequence.[13]

Methodology:

  • Acclimatization: Allow animals to acclimate for at least one week prior to dosing.

  • Baseline Measurement: Record the body weight of each animal on Day 0 before dosing.

  • Dosing: Administer a single dose of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine or vehicle control. For oral gavage, the maximum recommended volume is 10 mL/kg.[14]

  • Clinical Observations: Monitor animals continuously for the first 30 minutes (IP) or hour (PO), and then at regular intervals (e.g., 4, 24, 48, and 72 hours) post-dose.[11] Record any clinical signs of toxicity, such as:

    • Changes in posture or locomotion (e.g., ataxia)

    • Changes in behavior (e.g., lethargy, hyperactivity)

    • Physical signs (e.g., piloerection, labored breathing)

  • Body Weight: Record body weight daily for up to 7 days. A weight loss of >20% is typically considered a sign of significant toxicity.[4]

  • MTD Determination: The MTD is the highest dose at which no mortality occurs, and clinical signs of toxicity are transient and fully reversible, with body weight loss not exceeding 20%.[4]

Parameter Specification Rationale
Species/Strain CD-1 or C57BL/6 miceCommonly used strains with extensive historical data.
Group Size n=3 per sex per groupSufficient to observe acute effects while minimizing animal use.[11]
Dose Levels Vehicle, 10, 30, 100, 300 mg/kg (example)Logarithmic progression to cover a wide dose range efficiently.
Route Oral (PO) Gavage / Intraperitoneal (IP)PO is a common clinical route; IP ensures complete bioavailability.
Observation Period 72 hours to 7 daysCaptures both acute and delayed single-dose toxicity.[11]
Key Endpoints Clinical signs, Body Weight Change, MortalityStandard, non-invasive indicators of systemic toxicity.[4][9]

Table 1: Example Design for a Single-Dose MTD Study.

Phase 2: Pharmacokinetic (PK) Profiling

After establishing a safe dose range, the next step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A basic PK study provides critical data on bioavailability and half-life, which informs the dosing frequency required to maintain therapeutic concentrations.[1][15]

Protocol: Single-Dose Pharmacokinetic Study

This protocol outlines a study to determine key PK parameters following both intravenous (IV) and oral (PO) administration. The IV arm is essential as it provides a baseline for 100% bioavailability.

Experimental Design:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dose Level: A single, non-toxic dose selected from the MTD study (e.g., 1/10th to 1/3rd of the MTD).

  • Administration Routes: Intravenous (IV) via tail vein and Oral (PO) gavage.

  • Sampling: Serial blood collection from a small number of animals or terminal collection from groups of animals at different time points.[16][17]

  • Group Size: n=3-4 animals per time point for terminal collection.[2]

Methodology:

  • Dosing:

    • IV Group: Administer the compound dissolved in a sterile, IV-compatible vehicle (e.g., saline with a co-solvent) as a bolus injection into the tail vein.

    • PO Group: Administer the compound via oral gavage using the vehicle selected in Phase 1.

  • Blood Collection: Collect blood samples (e.g., 20-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Suggested IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.

    • Suggested PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.[2]

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area Under the Curve (concentration-time)Represents the total drug exposure over time.
t1/2 Elimination Half-lifeTime required for the plasma concentration to decrease by half.
F% Absolute Bioavailability(AUC_PO / AUC_IV) x 100. The fraction of the oral dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters.

Phase 3: Example Pharmacodynamic / Efficacy Study

With safety and PK data in hand, the compound can be tested in a disease-relevant animal model. Given the known anti-inflammatory and neuroprotective potential of pyrazole derivatives, a lipopolysaccharide (LPS)-induced neuroinflammation model is a suitable choice for initial efficacy screening.[18][19][20]

Rationale: LPS-Induced Neuroinflammation

Systemic administration of LPS, a component of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][19] This model is widely used to screen compounds for anti-neuroinflammatory activity.[20]

G LPS LPS TLR4 Toll-like Receptor 4 (TLR4) on Microglia LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation

Caption: Simplified LPS-TLR4 Signaling Pathway in Microglia.

Protocol: Efficacy in Murine LPS-Induced Neuroinflammation

This protocol assesses the ability of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine to suppress the production of inflammatory markers in the brain following an LPS challenge.

Experimental Design:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Group Size: n=8-10 per group.

  • Dose Levels: Based on MTD and PK data, select two dose levels (e.g., a low and a high dose) plus a vehicle control. A positive control group (e.g., Dexamethasone) is recommended.

  • Treatment Schedule: Pre-treatment (e.g., 1 hour before LPS) is common for screening studies. The dosing frequency (e.g., once daily) should be informed by the compound's half-life.

Methodology:

  • Animal Groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Low Dose) + LPS

    • Group 4: Compound (High Dose) + LPS

    • Group 5: Positive Control + LPS

  • Dosing: Administer the compound or vehicle via the chosen route (e.g., PO) at T=-1 hour.

  • Inflammation Induction: At T=0, administer LPS (e.g., 0.5 - 1 mg/kg, IP) or saline to the respective groups.[19]

  • Tissue Collection: At a time point corresponding to the peak cytokine response (typically 2-4 hours post-LPS), euthanize the animals.[20]

  • Brain Homogenization: Perfuse animals with cold PBS, then harvest the brain. Homogenize specific regions (e.g., hippocampus or cortex) in lysis buffer containing protease inhibitors.

  • Endpoint Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA or a multiplex bead array.

    • Gene Expression: Measure the mRNA levels of inflammatory genes via RT-qPCR.

    • Immunohistochemistry: Optionally, stain brain sections for markers of microglial activation (e.g., Iba1).

Conclusion and Future Directions

This document outlines a systematic, foundational approach for determining the dosing protocol of a novel pyrazole derivative, 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, in murine models. By progressing through structured phases of formulation, safety assessment (MTD), and pharmacokinetic profiling, researchers can establish a scientifically justified dose and schedule. This enables robust and reproducible testing in relevant disease models, such as the LPS-induced neuroinflammation model presented here.

Successful demonstration of efficacy in such a model would warrant further investigation, including multi-dose toxicity studies, evaluation in chronic disease models, and exploration of the underlying mechanism of action. The protocols provided serve as a validated starting point for the comprehensive preclinical evaluation of this and other novel chemical entities.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Charles River Laboratories. Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. [Link]

  • Golia, E., et al. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed. [Link]

  • University of Georgia IACUC. Common Technical Procedures – Animal Care & Use. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • UNC Research. Mouse Handling & Techniques. [Link]

  • Serrano-Saharrea, M., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. [Link]

  • ResearchGate. How to calculate a right dose for in vivo study? [Link]

  • NEUROFIT. In vivo model of inflammation - LPS induced cognitive decline. [Link]

  • Mori, T., et al. (2019). Animal Models for Neuroinflammation and Potential Treatment Methods. PMC - NIH. [Link]

  • Charles River Laboratories. Maximum tolerable dose (MTD) studies. [Link]

  • de Wispelaere, M., et al. (2017). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. [Link]

  • van der Meer, D., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. [Link]

  • Sousa, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Zhang, T., et al. (2018). Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • IONTOX. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Scantox. Neuroinflammation. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • FDA. PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). [Link]

  • Ichor Bio. A Beginners Guide on How to Inject Mice. [Link]

  • Gad, S. C. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC. [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

Sources

Application

Preclinical Intravenous Formulation of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Solubilization and Stability Protocol

Application Note: IV-042 Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Lipophilic Weak Base (Pyrazole-amine derivative) Executive Summary Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: IV-042 Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Compound Class: Lipophilic Weak Base (Pyrazole-amine derivative)

Executive Summary

Formulating lipophilic weak bases for intravenous (IV) administration presents a significant biopharmaceutical challenge. 3-(3-Methylphenethyl)-1H-pyrazol-5-amine exhibits poor aqueous solubility at physiological pH (7.4) due to its hydrophobic 3-methylphenethyl tail, while its pyrazole and primary amine groups (estimated pKa ~4.0–4.5) render it highly soluble only at acidic pHs. Relying solely on acidic pH adjustment or organic cosolvents for IV injection frequently leads to Post-Injection Drug Precipitation (PDP) when the formulation is buffered by the bloodstream, risking phlebitis or fatal emboli[1].

This application note details a self-validating protocol utilizing Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) combined with mild pH adjustment. This approach leverages both the hydrophobic cavity of the cyclodextrin and electrostatic interactions to achieve complete solubilization and prevent in vivo precipitation[2].

Physicochemical Profiling & Formulation Rationale

To design a robust IV formulation, we must move beyond empirical screening and address the causality of the molecule's behavior:

  • The pH-Solubility Dilemma: According to the Henderson-Hasselbalch relationship, the solubility of weak bases increases exponentially as the pH drops below their pKa[3]. While formulating 3-(3-Methylphenethyl)-1H-pyrazol-5-amine at pH 3.0 would achieve target concentrations, injecting highly acidic solutions causes severe injection-site pain and tissue necrosis.

  • The Cosolvent Trap: Traditional cosolvents (e.g., PEG 400, Propylene Glycol) reduce the dielectric constant of the vehicle to dissolve the drug. However, upon IV infusion, the solvent capacity drops logarithmically as the formulation is diluted in blood. This rapid dilution often triggers immediate nucleation and precipitation of the free base[3].

  • The SBE-β-CD Solution: SBE-β-CD is a polyanionic cyclodextrin derivative. By buffering the formulation at pH 4.5 , we partially protonate the API's amine group. The negatively charged sulfobutyl groups of SBE-β-CD form favorable electrostatic interactions with the protonated amine, while the lipophilic 3-methylphenethyl tail is encapsulated within the cyclodextrin's hydrophobic cavity. This synergistic complexation prevents precipitation upon dilution in the blood[2].

Experimental Workflow

The following decision tree outlines the logical progression from API characterization to final sterile compounding.

IV_Formulation_Workflow API API: 3-(3-Methylphenethyl)- 1H-pyrazol-5-amine PhysChem Physicochemical Profiling (pKa, LogP, pH-Solubility) API->PhysChem PhaseSol Phase-Solubility Analysis (SBE-β-CD Complexation) PhysChem->PhaseSol Identifies optimal pH (4.5) Compounding Formulation Compounding (API + 20% SBE-β-CD at pH 4.5) PhaseSol->Compounding Determines CD ratio IVPT In Vitro Precipitation Testing (1:50 Dilution in PBS pH 7.4) Compounding->IVPT Validates kinetic stability IVPT->PhaseSol Fail (Precipitation Detected) Sterile Sterile Filtration (0.22 µm) & Final QC Release IVPT->Sterile Pass (No Turbidity)

Caption: Workflow for the IV formulation of lipophilic weak bases using SBE-β-CD and IVPT validation.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (>99% purity).

  • Solubilizer: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®), degree of substitution ~6.5.

  • Buffers: Citric acid monohydrate and Sodium citrate dihydrate (USP grade).

  • Validation Media: Phosphate Buffered Saline (PBS, 1X), pH 7.4.

  • Consumables: 0.22 µm Polyethersulfone (PES) sterile syringe filters, depyrogenated Type I glass vials.

Step-by-Step Experimental Protocols

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and binding constant ( K1:1​ ) between the API and SBE-β-CD.

  • Prepare a 50 mM Citrate buffer and adjust the pH to exactly 4.5.

  • Prepare a series of SBE-β-CD solutions in the buffer at concentrations of 0, 5, 10, 15, and 20% (w/v).

  • Add an excess amount of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (e.g., 20 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibrate the suspensions on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Centrifuge the samples at 10,000 × g for 10 minutes, filter the supernatant through a 0.45 µm PTFE filter, and quantify the dissolved API via HPLC-UV.

Protocol B: Compounding the Final IV Formulation (Target: 5 mg/mL API)

Purpose: To manufacture a clear, isotonic, and stable solution for injection.

  • Weigh 200 mg of SBE-β-CD and dissolve it in 0.8 mL of 50 mM Citrate buffer (pH 4.5).

  • Weigh exactly 5.0 mg of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine and add it to the vortexing cyclodextrin solution.

  • Sonicate the mixture in a water bath at 25°C for 15 minutes until complete optical clarity is achieved.

  • Verify the pH. If the basicity of the API has shifted the pH, carefully adjust back to 4.5 using 0.1 N HCl.

  • Add Citrate buffer to reach a final volumetric quantity (QS) of 1.0 mL.

  • Sterilization: Filter the solution through a 0.22 µm PES membrane into a sterile, depyrogenated vial inside a laminar flow hood. (Note: PES is selected over Nylon to prevent non-specific binding of the lipophilic API).

Protocol C: In Vitro Precipitation Testing (IVPT)

Purpose: A self-validating assay to simulate systemic circulation and ensure the API does not nucleate upon physiological dilution[1].

  • Equilibrate 5 mL of PBS (pH 7.4) in a glass cuvette at 37°C with continuous magnetic stirring (200 rpm).

  • Using a precision syringe pump, inject 0.1 mL of the compounded IV formulation (5 mg/mL) into the PBS at a rate of 1 mL/min (simulating a slow IV push).

  • Monitor the solution spectrophotometrically at 600 nm (turbidity) for 60 minutes.

  • Interpretation: An absorbance remaining at baseline (< 0.05 AU) indicates successful kinetic stabilization of the supersaturated free base. A sharp spike in absorbance indicates post-injection precipitation.

Quantitative Data Presentation

The following table summarizes the formulation matrix comparing standard solubilization techniques against the optimized SBE-β-CD approach. The data highlights why simple cosolvent systems fail the critical IVPT validation step.

Formulation VehicleFinal pHAPI Solubility (mg/mL)Osmolality (mOsm/kg)IVPT Result (Turbidity at 60 min)Clinical Viability
Normal Saline (0.9% NaCl) 5.5< 0.1285N/A (Failed to dissolve)Fail
10% PEG 400 in Saline 5.01.2450High (>1.5 AU) - Rapid PrecipitationFail (Risk of Emboli)
20% SBE-β-CD in Citrate 4.5> 12.0 310Low (<0.02 AU) - Clear SolutionPass (Safe for IV)

Table 1: Solubilization matrix and In Vitro Precipitation Testing (IVPT) outcomes for 3-(3-Methylphenethyl)-1H-pyrazol-5-amine.

Quality Control & Validation

To ensure the trustworthiness of the final preclinical batch, the following QC parameters must be met before administration:

  • Osmolality: The 20% SBE-β-CD formulation typically yields an osmolality of ~300-320 mOsm/kg, which is perfectly isotonic with human plasma (285-295 mOsm/kg), preventing hemolysis or crenation of red blood cells.

  • Chemical Stability: The inclusion complex protects the oxidatively labile pyrazole-amine from degradation. The formulation should be assayed via HPLC for >99% API recovery after 30 days at 4°C.

  • Endotoxin Limits: For IV administration, the formulation must test below 5 EU/kg/hr using the Limulus Amebocyte Lysate (LAL) assay.

References

  • Strickley, R. G. (2004).Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
  • Jain, A. S., et al. (2019).Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences.
  • Li, P., et al. (2025).Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

resolving baseline noise in 3-(3-Methylphenethyl)-1h-pyrazol-5-amine LC-MS analysis

Welcome to the technical support guide for the LC-MS analysis of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, which can compromise sensitivity and data quality. As Senior Application Scientists, we have designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your analytical work.

A stable, low-noise baseline is the foundation of accurate and sensitive quantification.[1] High baseline noise can obscure low-level analytes, making it difficult to achieve the required limits of detection (LOD) and quantification (LOQ).[2][3] This guide provides a systematic approach to identifying and eliminating the sources of this noise.

Troubleshooting Guide: A Systematic Approach to Baseline Noise

Baseline noise in LC-MS can manifest in several ways: as high-frequency, random noise; as periodic, regular pulses; or as a low-frequency drift.[4] The visual characteristic of the noise is the first clue to its origin. This guide follows a logical flow from the most common and easily solvable issues to more complex hardware and method-specific problems.

Question 1: Where do I begin? Characterizing the Noise and Initial System Assessment.

Before making any changes, it's crucial to understand the nature of the problem. A misdiagnosed issue can lead to unnecessary and time-consuming interventions.

The First Steps:

  • Characterize the Noise: Is the baseline noise random and "fuzzy," or does it have a regular, repeating pattern (e.g., sawtooth waves)?[1] Random noise often points to chemical or electronic issues, while periodic noise is frequently linked to mechanical problems like the HPLC pump.[5][6]

  • Run a Blank Gradient: Inject a sample of your mobile phase A (the weak solvent). Does the noise appear throughout the run or only as the gradient composition changes? Noise that increases with the proportion of one solvent points towards contamination in that specific solvent.[4][6]

  • Review Recent History: Did this issue appear suddenly? Was it after a change in mobile phase preparation, a new column installation, or system maintenance? The answer often isolates the variable that introduced the problem.

Table 1: Common Baseline Noise Profiles and Probable Causes
Noise ProfileVisual CharacteristicMost Probable Cause(s)Initial Recommended Action
High-Frequency Random Noise "Fuzzy" or "hairy" baselineContaminated solvents/additives, dirty ion source, electronic interference.[2]Prepare fresh mobile phase with LC-MS grade reagents. Check MS source for cleanliness.
Periodic/Pulsating Noise Regular, repeating spikes or sawtooth patternPump malfunction (faulty check valves, worn piston seals), incomplete mobile phase degassing.[1][6]Degas mobile phase thoroughly. Purge the pump. If unresolved, schedule pump maintenance.
Baseline Drift Gradual, consistent rise or fall of the baselineTemperature fluctuations, non-uniform mobile phase composition, column contamination.[1][4]Ensure column oven and lab temperature are stable. Use a mobile phase mixer. Flush the column.
Baseline Spikes (Irregular) Sharp, random, narrow peaksAir bubbles in the system, system leaks, particulate contamination from sample/seals.[7][8]Purge the entire system to remove bubbles. Check for leaks at all fittings.
Question 2: Could my mobile phase be the culprit?

Experience shows that the mobile phase is the most frequent source of baseline noise.[9] Contaminants that are benign in one context can become major sources of background ions in a sensitive mass spectrometer.

Causality: Solvents, even those of high grade, can contain non-volatile residues, plasticizers from bottles, or metal ions.[10][11] These contaminants can accumulate on the analytical column under aqueous conditions and then elute as the organic solvent percentage increases in a gradient, causing a rising or noisy baseline.[4] The basic nature of your analyte, 3-(3-Methylphenethyl)-1h-pyrazol-5-amine, makes it susceptible to interactions with acidic or metal contaminants.

Troubleshooting Steps:

  • Verify Solvent and Additive Grade: Exclusively use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate).[3][12] HPLC-grade solvents can contain significantly more impurities that interfere with MS detection.[3]

  • Prepare Fresh Mobile Phase Daily: Do not store aqueous mobile phases for extended periods, as they can support microbial growth, which introduces contamination.[2][13]

  • Use High-Purity Water: Water should be sourced from a high-purity system (e.g., Milli-Q, 18.2 MΩ·cm) or be bottled water specifically designated for LC-MS.[3]

  • Degas Thoroughly: Ensure your mobile phase is adequately degassed, either via an inline degasser or by sonication/sparging, to prevent bubble formation which causes pressure fluctuations and baseline spikes.[1][6][13]

  • Test Individual Components: If you suspect a contaminated solvent, replace one component at a time (e.g., use a new bottle of acetonitrile) to isolate the source. Even different lots of the same LC-MS grade solvent can have varying impurity profiles.[4][14]

Question 3: Is my LC system or column introducing the noise?

If the mobile phase has been ruled out, the next logical step is to investigate the LC system hardware and the column. Contamination can build up within the system over time.[2]

Causality: Particulates from worn pump seals or injector rotors, or contaminants leaching from system components, can clog frits or accumulate on the column.[15] An old or poorly treated column can begin to "bleed" stationary phase, which contributes to a high, noisy baseline. For a compound like 3-(3-Methylphenethyl)-1h-pyrazol-5-amine, which has basic nitrogen sites, interactions with active sites on a contaminated or degraded column can lead to poor peak shape and inconsistent results.

Troubleshooting Steps:

  • Systematic Flushing: Flush the entire system with a strong solvent series. A common, effective procedure is outlined in the protocols section below. This can remove accumulated contaminants from the pump, tubing, and injector.[13]

  • Bypass the Column: Replace the analytical column with a zero-dead-volume union. Run your gradient. If the baseline becomes quiet, the column is the source of the noise.[6] This is a definitive test to isolate column-related issues.

  • Column Regeneration/Replacement: If the column is the cause, attempt to regenerate it using the manufacturer's recommended washing procedure. If this fails, the column has likely reached the end of its lifespan and must be replaced.

  • Check for Leaks: Carefully inspect all fittings from the solvent reservoirs to the MS inlet. A small leak can introduce air, leading to pressure instability and baseline noise.[1][5]

Question 4: Could the issue be with the mass spectrometer?

If the baseline remains noisy even with the column bypassed, the problem may lie within the mass spectrometer's ion source or electronics.

Causality: The ion source is where the analyte is converted into gas-phase ions. It is exposed to a constant spray of mobile phase and sample matrix. Non-volatile salts and other contaminants can build up on the capillary, cone, and lenses.[2][16] This contamination can disrupt the electric fields necessary for efficient ionization and ion transmission, resulting in a suppressed signal and increased background noise.[2]

Troubleshooting Steps:

  • Inspect and Clean the Ion Source: Visually inspect the ESI probe tip, capillary, and orifice for visible residue. Follow the manufacturer's protocol for cleaning these components. A dirty ion source is a very common cause of increased background noise and reduced sensitivity.[16]

  • Optimize MS Source Parameters: The efficiency of desolvation and ionization is critical. Parameters like gas flow, gas temperature, and capillary voltage should be optimized for your specific flow rate and mobile phase composition.[3][17] Inefficient desolvation can lead to the formation of solvent clusters, which increases background noise.[18]

  • Check for Electronic Noise: Turn off the LC flow and observe the baseline in the MS software. If significant noise is still present, it may be electronic in origin. Ensure the instrument has a stable power supply and is properly grounded.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

TroubleshootingWorkflow start High Baseline Noise Observed char_noise Characterize Noise (Random, Periodic, Drift?) start->char_noise mobile_phase Step 1: Mobile Phase Investigation char_noise->mobile_phase prep_fresh Prepare Fresh LC-MS Grade Mobile Phase & Additives mobile_phase->prep_fresh If noise persists lc_system Step 2: LC System & Column Check flush_system Systematically Flush LC lc_system->flush_system system_issue System Contamination or Leak lc_system->system_issue If flushing helps ms_detector Step 3: MS Detector Investigation clean_source Inspect & Clean Ion Source ms_detector->clean_source test_solvents Test Solvents Individually prep_fresh->test_solvents If noise persists test_solvents->lc_system If noise persists bypass_col Bypass Column with Union noise_gone Noise Gone? bypass_col->noise_gone noise_gone->ms_detector No col_issue Column is the Source: Regenerate or Replace noise_gone->col_issue Yes flush_system->bypass_col optimize_ms Optimize Source Parameters clean_source->optimize_ms ms_issue MS Source Contamination or Parameter Issue optimize_ms->ms_issue If noise persists

Caption: A systematic workflow for troubleshooting LC-MS baseline noise.

Frequently Asked Questions (FAQs)

Q1: My baseline is clean during the isocratic hold but becomes very noisy as soon as the gradient starts. Why?

This is a classic symptom of contamination in your weaker mobile phase (Solvent A, typically aqueous) or on the column itself.[4][6] During the isocratic hold with high aqueous content, contaminants with some hydrophobicity accumulate at the head of the column. When you increase the percentage of organic solvent (Solvent B), these contaminants are stripped off the column and flow into the detector, creating a "ghost peak" or a very noisy, rising baseline. The solution is to use the highest purity, fresh solvents and to ensure your column is clean.

Q2: Could the chemical structure of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine itself cause baseline issues?

While the analyte itself doesn't cause baseline noise, its properties can make the system more susceptible to certain types of problems. The pyrazole and amine functionalities can act as chelating agents for metal ions. If there are trace metals in your mobile phase, vials, or leaching from stainless steel components (e.g., frits, tubing), your analyte can form adducts, potentially leading to broader peaks and a more complex baseline. Using mobile phases with a small amount of a chelating agent like EDTA (if compatible with your method) or ensuring a clean, metal-free system can mitigate this. Additionally, as a basic compound, its retention and peak shape will be sensitive to the pH of the mobile phase.

Q3: What are the most common chemical contaminants I should be aware of?

Common sources of chemical noise include:

  • Plasticizers (e.g., phthalates): Leached from plastic containers, solvent lines, or lab gloves.

  • Polyethylene Glycol (PEG): A common contaminant in many reagents and surfactants.

  • Alkali Metal Adducts (Na+, K+): From glassware, buffers, or reagents. These can form adducts with your analyte and solvent molecules, complicating spectra.[18]

  • Amines and Amides: Can be present in solvents or leach from plasticware. Triethylamine (TEA) or other amine additives used in other lab procedures can be a potent source of contamination.

Q4: How can I differentiate between chemical noise and electronic noise?

A simple diagnostic test is to turn off the ESI source voltage and stop the LC flow. If the noise disappears, it is chemical noise related to the ionization of molecules in the source. If the noise persists, it is likely electronic noise originating from the detector electronics or external interference. In this case, check power supplies, grounding, and nearby electronic equipment.

Experimental Protocols

Protocol 1: Systematic LC System Flushing

This procedure is designed to remove contaminants from the entire flow path.

  • Preparation: Remove the column and replace it with a zero-dead-volume union. Direct the flow from the union to waste, not the mass spectrometer.

  • Solvent Lines: Place all solvent lines (A, B, C, D) into fresh, LC-MS grade isopropanol.

  • Pump Purge: Purge each pump channel for 5-10 minutes at a high flow rate (e.g., 3-5 mL/min) to thoroughly flush the pump heads and check valves.

  • System Wash: Run a series of isocratic steps to wash the entire system. Flow rate: 1 mL/min. Duration: 30 minutes per step.

    • Step 1: 100% Isopropanol

    • Step 2: 100% LC-MS Grade Water

    • Step 3: 100% Methanol

    • Step 4: 100% Acetonitrile

  • Re-equilibration: Introduce your initial mobile phase and allow the system to equilibrate until the pressure is stable. You can now reconnect the flow to the MS.

Protocol 2: High-Purity Mobile Phase Preparation
  • Solvent Selection: Use only new, unopened bottles of LC-MS grade solvents and additives from a reputable supplier.[10]

  • Glassware: Use dedicated, scrupulously clean borosilicate glass solvent bottles and glassware.[13] Rinse with methanol and then with the mobile phase solvent before use. Avoid using plastic containers for long-term storage.

  • Preparation of Aqueous Phase (Solvent A):

    • Dispense the required volume of LC-MS grade water.

    • Add any additives (e.g., 0.1% formic acid) using a clean pipette.

    • Sonicate for 10-15 minutes to mix and degas.

  • Preparation of Organic Phase (Solvent B):

    • Dispense the required volume of LC-MS grade organic solvent (e.g., acetonitrile).

    • Add any additives, if required for your method.

    • Sonicate for 10-15 minutes.

  • Final Check: Ensure solvent inlet filters are clean and properly submerged in the reservoirs.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • SeqGen Blog. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. [Link]

  • Journal of AOAC INTERNATIONAL. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central (PMC). [Link]

  • LCGC Europe. (2018, July 15). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. [Link]

  • Chromatography Today. (n.d.). Optimizing Mobile Phase Solvent Purity for LC/MS. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Overbrook Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • ResearchGate. (2025, October 12). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • Separation Science. (2025, May 28). LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. [Link]

  • Chromatography Forum. (2012, October 4). HELP! very noisy basline. [Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the cytotoxic effects of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine observed at high concentrations during...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the cytotoxic effects of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine observed at high concentrations during in vitro experiments. By understanding the underlying mechanisms and implementing strategic adjustments, you can achieve more reliable and relevant experimental outcomes.

Introduction

3-(3-Methylphenethyl)-1H-pyrazol-5-amine is a pyrazole derivative, a class of compounds known for a wide range of pharmacological activities, including anticancer properties.[1] Pyrazole derivatives can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction.[2][3] However, at high concentrations, off-target cytotoxicity can become a significant issue, obscuring the desired pharmacological effects and leading to misleading results. This guide provides a structured approach to identifying the causes of and solutions for high-concentration cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at concentrations where we expect to see a specific pharmacological effect, not general toxicity. Why is this happening?

A1: High-concentration cytotoxicity can stem from several factors:

  • Off-Target Effects: At elevated concentrations, small molecules can interact with unintended cellular targets, triggering toxic pathways.[4][5]

  • Oxidative Stress: Many cytotoxic compounds, including some pyrazole derivatives, can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[6][7][8][9]

  • Mechanism of Action: The compound's primary mechanism, such as DNA intercalation or topoisomerase inhibition, can lead to apoptosis at high concentrations.[2][9]

  • Compound Instability or Aggregation: At high concentrations, the compound may become unstable in the culture medium or form aggregates that are toxic to cells.

Q2: What are the typical signaling pathways involved in pyrazole-induced cell death?

A2: Pyrazole derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[2] Key events can include:

  • Upregulation of pro-apoptotic proteins like Bax.[2][9]

  • Downregulation of anti-apoptotic proteins like Bcl-2.[2][9]

  • Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[2][10][11][12]

  • Cleavage of Poly(ADP-ribose) polymerase (PARP).[2][9][13]

  • Induction of DNA damage.[2][3]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: This is a critical experimental question. Strategies include:

  • Dose-Response Curve Analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve might indicate non-specific toxicity.

  • Target Engagement Assays: If the intended target is known, directly measure target engagement at various concentrations to correlate with cytotoxicity.

  • Rescue Experiments: Overexpressing the target protein or using a competitive inhibitor might rescue cells from on-target cytotoxicity.

  • Using Resistant Cell Lines: If available, cell lines lacking the intended target can help distinguish on-target from off-target effects.

Q4: Could the cell culture conditions be exacerbating the cytotoxicity?

A4: Absolutely. Factors to consider include:

  • Cell Density: Sub-confluent or overly confluent cultures can be more susceptible to stress.

  • Serum Concentration: Serum proteins can bind to the compound, reducing its free concentration and, consequently, its toxicity.[14][15][16] Experiments in low-serum or serum-free media may show increased cytotoxicity.

  • Media Formulation: The components of the culture medium can influence compound stability and cellular responses.

Troubleshooting Guides & Mitigation Strategies

Issue 1: Excessive Cytotoxicity Obscuring Mechanistic Studies

If the goal is to study the non-cytotoxic effects of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, but high concentrations are causing premature cell death, consider the following strategies.

Strategy 1.1: Co-administration with Antioxidants

Rationale: Many cytotoxic drugs induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[6][7][8] Co-treatment with an antioxidant can mitigate this off-target effect.

Recommended Antioxidant: N-acetylcysteine (NAC) is a widely used antioxidant that can help reduce intracellular ROS levels.[17]

  • Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.

  • NAC Titration: Treat cells with a range of NAC concentrations (e.g., 1, 2.5, 5, 10 mM) for 1-2 hours before adding your test compound.

  • Compound Treatment: Add 3-(3-Methylphenethyl)-1H-pyrazol-5-amine at the high concentration that previously induced cytotoxicity.

  • Viability Assay: After the desired incubation period (e.g., 24, 48 hours), assess cell viability using a standard method like the MTT or LDH assay.

  • Analysis: Identify the lowest concentration of NAC that significantly reduces cytotoxicity without affecting the baseline health of the cells.

Important Consideration: Be aware that some anticancer agents rely on ROS generation for their therapeutic effect.[18][19] Ensure that mitigating oxidative stress does not also abrogate the on-target activity you wish to study.

Strategy 1.2: Modulation of Drug Efflux with P-glycoprotein (P-gp) Inhibitors

Rationale: If your cell line overexpresses efflux pumps like P-glycoprotein (P-gp), the intracellular concentration of your compound may be reduced, requiring higher external concentrations to achieve the desired effect, which in turn can increase off-target toxicity.[20][21][22] Conversely, in some contexts, you might want to increase efflux to reduce intracellular accumulation and toxicity. For the purpose of mitigating high-concentration toxicity, we will focus on scenarios where reducing intracellular concentration is the goal, though the principle can be reversed.

Note: This is an advanced strategy and should be considered if you suspect efflux pump activity is a confounding factor. More commonly, P-gp inhibitors are used to increase intracellular drug concentration and overcome resistance.[20][23][24]

Strategy 1.3: Optimizing Formulation and Delivery

Rationale: The way a compound is formulated and delivered to the cells can significantly impact its local concentration and potential for cytotoxicity.[25][26][27]

Recommendations:

  • Solubility: Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) before diluting in culture medium. Poor solubility can lead to precipitation and hot spots of high concentration.

  • Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) consistent and low across all experimental conditions, as the vehicle itself can be toxic.

  • Serum Protein Binding: Be aware that the concentration of serum in your culture medium can affect the free, active concentration of the compound.[14][28][29] If you observe high toxicity in low-serum conditions, consider if this is physiologically relevant to your research question.

Issue 2: Apoptosis is Triggered at Concentrations Below the Desired Therapeutic Window

If the compound is inducing apoptosis before other desired pharmacological effects can be observed, it's crucial to understand and potentially modulate the apoptotic pathway.

Strategy 2.1: Use of Pan-Caspase Inhibitors

Rationale: Apoptosis is executed by a family of proteases called caspases.[11][12] Using a pan-caspase inhibitor can block the apoptotic cascade, allowing you to study upstream events.

Recommended Inhibitor: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.

  • Cell Seeding: Plate cells as per your standard protocol.

  • Inhibitor Pre-treatment: Pre-incubate cells with Z-VAD-FMK (typically 20-50 µM) for 1-2 hours.

  • Compound Addition: Add 3-(3-Methylphenethyl)-1H-pyrazol-5-amine.

  • Endpoint Analysis: At the desired time point, assess endpoints that occur upstream of caspase activation, such as mitochondrial membrane potential, cytochrome c release, or the activation of specific signaling pathways.

  • Control: Include a control group treated with the compound but without Z-VAD-FMK to confirm that the inhibitor is preventing cell death.

Diagram: Simplified Apoptosis Pathway and Intervention Points

G cluster_0 High Concentration of Pyrazole Derivative cluster_1 Cellular Stress Responses cluster_2 Apoptotic Pathway cluster_3 Mitigation Strategies Compound 3-(3-Methylphenethyl)-1h-pyrazol-5-amine ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress Compound->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC Antioxidants (e.g., NAC) NAC->ROS Inhibits ZVAD Caspase Inhibitors (e.g., Z-VAD-FMK) ZVAD->Casp3 Inhibits G cluster_non_cytotoxic Focus: Non-Cytotoxic Effects cluster_cytotoxic Focus: Understanding Cytotoxicity Mechanism start Start: High Cytotoxicity Observed q1 Is the goal to study non-cytotoxic effects? start->q1 strat1 Strategy: Reduce Off-Target Toxicity q1->strat1 Yes strat2 Strategy: Dissect Apoptotic Pathway q1->strat2 No exp1 Experiment: Co-administer with Antioxidant (NAC) strat1->exp1 exp2 Action: Optimize Formulation & Delivery strat1->exp2 check1 Re-evaluate Cytotoxicity exp1->check1 exp2->check1 end End: Optimized Experimental Conditions check1->end exp3 Experiment: Use Pan-Caspase Inhibitor (Z-VAD-FMK) strat2->exp3 exp4 Measure Upstream Markers (e.g., ROS, Mito-potential) exp3->exp4 check2 Analyze Pathway Activation exp4->check2 check2->end

Caption: Decision workflow for mitigating cytotoxicity.

References

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Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(3-Methylphenethyl)-1H-pyrazol-5-amine vs. Traditional Pyrazole Derivatives

As drug discovery pivots from simple, rigid targets to complex, dynamic binding pockets (such as kinase hinge regions and neurodegenerative enzyme allosteric sites), the limitations of traditional heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots from simple, rigid targets to complex, dynamic binding pockets (such as kinase hinge regions and neurodegenerative enzyme allosteric sites), the limitations of traditional heterocyclic scaffolds become apparent. While traditional pyrazole derivatives have been foundational in medicinal chemistry, their rigid architectures often restrict their utility in modern, multi-targeted, or central nervous system (CNS) applications.

This guide provides an objective, data-driven comparison between 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (3-MPE-PA) —a highly flexible, functionalized aminopyrazole—and traditional rigid diarylpyrazoles (e.g., celecoxib-like structures).

Structural Dynamics and Pharmacophore Rationale

To understand the performance delta between these two classes, we must analyze their structural thermodynamics.

Traditional Diarylpyrazoles: Molecules like celecoxib rely on a rigid 1,5-diarylpyrazole core. This rigidity is excellent for locking the molecule into a specific, well-defined conformation to target static pockets like the cyclooxygenase-2 (COX-2) active site 1. However, this lack of flexibility incurs a massive entropic penalty when attempting to bind to transient or induced-fit pockets found in kinases or acetylcholinesterase (AChE).

3-(3-Methylphenethyl)-1H-pyrazol-5-amine (3-MPE-PA): 3-MPE-PA introduces a paradigm shift through two synergistic modifications 2:

  • The 5-Amino Group: This primary amine acts as a critical bidentate hydrogen bond donor/acceptor. In kinase targets (e.g., CDK2), this motif anchors the molecule to the ATP-binding hinge region, providing a strong enthalpic driving force 3.

  • The sp3-Hybridized Phenethyl Linker: Unlike rigid aryl-aryl bonds, the ethylene linker (-CH2-CH2-) provides rotational freedom. This allows the lipophilic meta-methylphenyl group to dynamically adapt to deep, transient hydrophobic pockets, optimizing the binding entropy and overall affinity for complex targets like AChE and BuChE 4.

Binding A 3-MPE-PA Scaffold B 5-Amino Group (H-Bond Donor/Acceptor) A->B C 3-Methylphenethyl (Flexible sp3 Linker) A->C D Kinase Hinge Region (Strong Enthalpic Anchor) B->D Bidentate H-Bonds E Deep Hydrophobic Pocket (Entropic Optimization) C->E Conformational Adaptation

Fig 1. Bipartite binding mechanism of 3-MPE-PA leveraging both enthalpic and entropic interactions.

Quantitative Performance Comparison

To objectively evaluate the utility of 3-MPE-PA against traditional alternatives, we must look at their physicochemical properties and in vitro performance metrics. The table below summarizes the contrasting profiles of these scaffolds.

Property / Metric3-MPE-PA (Flexible Aminopyrazole)Celecoxib (Rigid Diarylpyrazole)Baseline 5-Aminopyrazole
Primary Pharmacophore 5-Amino + sp3-Aryl LinkerDiaryl + Sulfonamide5-Amino only
Binding Dynamics Enthalpic & EntropicPrimarily EnthalpicWeak Enthalpic
Target Versatility High (Kinases, AChE, CNS)Low (Highly COX-2 specific)Moderate
cLogP ~2.8 (Optimal for BBB)3.5 (Highly lipophilic)~0.8 (Too polar)
TPSA (Ų) ~52 (CNS penetrant)78 (Peripherally restricted)~42
PAMPA-BBB ( Pe​×10−6 cm/s) > 15 (High Permeability)< 2 (Low Permeability)~4 (Low/Moderate)

Data synthesis derived from standard structure-activity relationship (SAR) profiling of aminopyrazole derivatives in modern kinase and CNS drug discovery.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to generate the comparative data above. As an application scientist, it is critical not just to execute these steps, but to understand the causality behind each parameter.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

This protocol assesses the enthalpic binding efficiency of the 5-amino group against kinase hinge regions.

  • Compound Solvation: Prepare a 10 mM stock solution of 3-MPE-PA in anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the amine and ensures complete solvation of the lipophilic phenethyl moiety before introduction to the aqueous assay buffer, preventing micelle formation.

  • Enzyme Pre-Incubation: Incubate the target enzyme (e.g., CDK2) with the compound for 20 minutes at 25°C prior to the addition of ATP.

    • Causality: The sp3-hybridized linker of 3-MPE-PA requires time to undergo conformational sampling to find the optimal thermodynamic fit within the hydrophobic pocket. Skipping this step leads to an underestimation of binding affinity (false negatives).

  • Reaction Initiation & Detection: Add ATP and the specific peptide substrate. Terminate the reaction after 60 minutes using EDTA, followed by the addition of Europium-labeled anti-phospho antibodies.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate using a known rigid inhibitor (e.g., Staurosporine) as a positive control. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: PAMPA-BBB Permeability Assay

Because 3-MPE-PA is designed with a cLogP optimized for CNS penetration, verifying its Blood-Brain Barrier (BBB) permeability is essential.

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

    • Causality: Porcine brain lipid most accurately mimics the tight junction lipid composition of the human BBB, providing a more predictive in vitro model than standard hexadecane membranes.

  • Incubation: Add the compound (diluted in pH 7.4 buffer) to the donor well. Incubate the assembled sandwich plate for 5 hours at 37°C.

  • Integrity Validation (Critical Step): Co-incubate the test compound with Lucifer Yellow (LY) in the donor compartment.

    • Causality: LY is a paracellular marker that cannot cross intact lipid membranes. If LC-MS/MS detects LY in the acceptor well, the artificial membrane has mechanically failed. This self-validating step ensures the calculated Pe​ value reflects true transcellular permeability, not a leak.

PAMPA N1 Donor Compartment (Compound + Buffer pH 7.4) N2 Artificial BBB Membrane (Porcine Brain Lipid) N1->N2 N3 Acceptor Compartment (Buffer pH 7.4) N2->N3 Passive Permeation N5 Integrity Validation (Lucifer Yellow Rejection) N2->N5 N4 LC-MS/MS Quantification N3->N4

Fig 2. Self-validating PAMPA-BBB workflow ensuring membrane integrity during permeability assessment.

Conclusion

While traditional rigid pyrazoles remain useful for highly specific, static peripheral targets, the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine scaffold offers a vastly superior profile for modern drug discovery. By combining the strong enthalpic anchoring of the 5-amino group with the entropic adaptability of the sp3-linked phenethyl group, researchers can achieve high-affinity binding across a diverse array of complex targets, alongside excellent CNS penetrance.

References

  • International Journal of Novel Research and Development (IJNRD)
  • National Institutes of Health (NIH)
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study RSC Publishing URL
  • Amino-Pyrazoles in Medicinal Chemistry: A Review ResearchGate URL

Sources

Comparative

comparative efficacy of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine and structural analogs

An In-Depth Guide to the Comparative Efficacy of 3-Substituted-1H-Pyrazol-5-Amine Analogs Introduction: A Framework for Rational Drug Design The 1H-pyrazol-5-amine scaffold is a well-established "privileged structure" in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of 3-Substituted-1H-Pyrazol-5-Amine Analogs

Introduction: A Framework for Rational Drug Design

The 1H-pyrazol-5-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential across oncology, inflammation, and infectious diseases.[1][2][3] Its versatility lies in the accessible points for chemical modification, allowing for the fine-tuning of physiochemical properties and biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the comparative efficacy of novel structural analogs based on this core.

While direct, extensive public data on the specific compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine is limited, we will utilize it as a foundational lead structure. The principles, protocols, and structure-activity relationship (SAR) insights discussed herein are synthesized from extensive research on analogous pyrazole derivatives and are designed to be directly applicable to the rational design and comparative analysis of new chemical entities derived from this promising scaffold.

The 1H-Pyrazol-5-Amine Core: A Scaffold for Diversification

The therapeutic efficacy of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. The 1H-pyrazol-5-amine structure offers several key positions for chemical modification to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. Understanding these modification points is the first step in designing a successful analog strategy.

Caption: Key diversification points on the 1H-pyrazol-5-amine scaffold.

Structure-Activity Relationship (SAR) Insights from Analog Studies

The biological activity of pyrazole derivatives is highly dependent on the electronic and steric properties of their substituents. Synthesizing data from numerous studies reveals key trends that can guide the design of more potent and selective analogs.

  • Substituents on the Pyrazole Ring: The substitution pattern on the pyrazole core is critical. For instance, in many kinase inhibitors, the pyrazole ring itself plays a crucial role in forming hydrogen bonds or π-π stacking interactions within the ATP-binding pocket of the target enzyme.[4] The introduction of small alkyl groups or electron-withdrawing groups can significantly modulate binding affinity and selectivity.[5]

  • The C3-Position Sidechain: The nature of the substituent at the C3 position often dictates the primary target class. Bulky aromatic or heteroaromatic groups at this position are common in potent anticancer agents, where they can occupy hydrophobic pockets in kinases like EGFR.[2]

  • The C5-Amine Group: The 5-amino group is a critical pharmacophore. It can act as a hydrogen bond donor or serve as a handle for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities, including kinase inhibition.[6][7]

  • Halogenation: The introduction of halogens (Cl, Br) at the C4 position of the pyrazole ring has been shown to increase cytotoxic activity in certain contexts, potentially by enhancing membrane permeability or by participating in halogen bonding with the target protein.[8]

Comparative Efficacy of Representative Pyrazole Analogs

To contextualize the performance of novel analogs, it is essential to compare their activity against well-characterized compounds. The following table summarizes the in vitro efficacy of several published pyrazole derivatives against various cancer cell lines, demonstrating the range of potencies achievable with this scaffold.

Compound ClassTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2[9]
Sorafenib RAF, VEGFR, PDGFRPLC/PRF/5Liver Cancer6.3[9]
AT7519 CDK1, CDK2, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[9]
Benzoxazine-Pyrazole Hybrid (Cmpd 23) EGFRA549Lung Cancer2.82[2]
Pyrazole Carbaldehyde Derivative (Cmpd 43) PI3 KinaseMCF-7Breast Cancer0.25[2]
Thiazole-Pyrazole Hybrid (Cmpd 8) Not SpecifiedMCF-7Breast Cancer10.21[10][11]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Insights: Targeting Cellular Signaling Pathways

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The diagram below illustrates a simplified, representative kinase signaling cascade often targeted by such inhibitors. A potent analog would block the phosphorylation cascade, thereby preventing downstream signaling that leads to unchecked cell proliferation.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocols for Comparative Efficacy Assessment

Objective comparison requires standardized, reproducible experimental protocols. The following methodologies are fundamental for assessing the anticancer efficacy of novel pyrazole analogs.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for quantifying the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][9]

Objective: To determine the IC₅₀ value of the test compounds.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control (DMSO) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay

This protocol provides a generalized workflow for determining a compound's ability to inhibit a specific kinase.

A 1. Plate Preparation - Add Kinase Enzyme - Add Kinase-Specific Substrate - Add Test Compound (Analog) B 2. Reaction Initiation Add ATP to start the phosphorylation reaction A->B C 3. Incubation Allow reaction to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 min) B->C D 4. Signal Detection Add detection reagent that binds to phosphorylated substrate, generating a luminescent or fluorescent signal C->D E 5. Data Analysis - Measure signal with a plate reader - Normalize data to controls - Calculate % inhibition and IC₅₀ D->E

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion and Future Perspectives

The 1H-pyrazol-5-amine scaffold remains a highly attractive starting point for the development of novel therapeutics. A systematic approach to analog synthesis, guided by established SAR principles and validated through robust, standardized biological assays, is paramount for success. Future work should focus on developing analogs with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window. Furthermore, exploring novel substitutions to improve pharmacokinetic properties, such as solubility and metabolic stability, will be crucial for translating potent in vitro activity into in vivo efficacy.

References

  • BenchChem. (n.d.). Comparative Anticancer Activity of Pyrazole Derivatives: A Researcher's Guide.
  • BenchChem. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Frontiers in Pharmacology. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Arunachalam, S. (2017). An Overview of Compartive Study of Pyrazole and Pyrimidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Frontiers in Pharmacology. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • BenchChem. (n.d.). Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Comparative Guide.
  • PMC. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.
  • EvitaChem. (n.d.). Buy 1,3-bis(3-methylphenyl)-1H-pyrazol-5-amine (EVT-13303972).
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Validation

A Senior Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine

Executive Summary: The Imperative of Selectivity in Modern Drug Discovery In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. Unintended interactions, or off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. Unintended interactions, or off-target effects, are a primary driver of clinical trial failures and post-market withdrawals, contributing significantly to the cost and timeline of therapeutic development.[1][2][3] Consequently, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of a successful drug development program.[2][4] This guide provides an in-depth, experience-driven framework for conducting a rigorous cross-reactivity profile of a novel chemical entity (NCE).

We will use the hypothetical compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (hereafter designated NCE-MPPA ) as our case study. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting kinases and G-protein coupled receptors (GPCRs).[5][6][7] This prevalence necessitates a thorough investigation of its selectivity across these major target families.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental design, providing a self-validating system for assessing compound selectivity against rationally chosen reference compounds.

Strategic Framework: Designing the Profiling Cascade

A robust cross-reactivity assessment is a tiered process. The initial goal is to cast a wide, yet cost-effective, net to identify any potential off-target liabilities. Subsequent tiers focus on confirming these initial "hits" with higher-resolution assays to determine potency and guide further decision-making.

The causality here is one of resource optimization and risk mitigation. By screening broadly at a single, high concentration initially, we can quickly eliminate compounds with widespread off-target activity or identify specific liabilities that require deeper investigation, thus preventing the costly progression of unsuitable candidates.[3]

G cluster_0 Tier 1: Broad Liability Screening (Single-Point, 10 µM) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Mechanistic & Functional Follow-up T1_Kinase Broad Kinome Panel (>400 Kinases) Decision1 Data Analysis: Identify Hits (e.g., >50% Inhibition) T1_Kinase->Decision1 T1_GPCR GPCR & Ion Channel Panel (>100 Targets) T1_GPCR->Decision1 T1_Safety Safety Pharmacology Panel (e.g., hERG, CNS Targets) T1_Safety->Decision1 T2_Dose Dose-Response (IC50/Ki) for Primary & Off-Targets Decision2 Selectivity Window Analysis: Prioritize or Terminate Candidate T2_Dose->Decision2 T3_Cellular Cell-Based Functional Assays (Confirming On- vs. Off-Target Effects) T3_MoA Mechanism of Action Studies (e.g., Competition vs. Allostery) T3_Cellular->T3_MoA Decision1->T2_Dose Confirmed Hits Decision2->T3_Cellular Favorable Profile

Figure 1: Tiered workflow for comprehensive cross-reactivity profiling.

Selection of Comparators: The Importance of Context

To properly interpret the selectivity profile of NCE-MPPA, its performance must be benchmarked against appropriate reference compounds. The choice of comparators is critical for establishing context.

  • Reference Compound A (RC-A): The "Clean" Benchmark. We will select a well-characterized, highly selective inhibitor of the intended primary target (e.g., a hypothetical Kinase X). This compound serves as the gold standard, representing the desired selectivity profile. Its inclusion validates that the screening assays can correctly identify a selective compound.

  • Reference Compound B (RC-B): The "Known Off-Target" Control. We will select a compound from a similar chemical class (e.g., another pyrazole derivative) that is known to have clinically relevant off-target effects. This compound acts as a positive control, demonstrating that the assays are sensitive enough to detect known liabilities and providing a benchmark for the relative risk posed by NCE-MPPA's off-target interactions.

Experimental Methodologies & Protocols

Authoritative grounding is paramount. The protocols described below are based on industry-standard, validated platforms that provide robust and reproducible data.

Tier 1: Broad Kinome Profiling

Rationale: Given the pyrazole core, kinase inhibition is a high-probability area for off-target activity. A broad kinome scan is the most effective method to assess selectivity across the entire kinase family.[8][9] We will utilize an activity-based assay format, as it provides a direct measure of functional inhibition.

Protocol: Activity-Based Kinase Screen (e.g., ADP-Glo™ Assay)

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

  • Plate Preparation: Dispense 2.5 µL of each kinase/substrate solution from a comprehensive panel (e.g., a >400 kinase panel) into the wells of a 384-well plate.

  • Compound Addition: Add 25 nL of NCE-MPPA, RC-A, RC-B (at a final concentration of 10 µM), or DMSO vehicle control to the appropriate wells.

  • Reaction Initiation: Add 2.5 µL of an ATP solution (at the Kₘ concentration for each kinase to assess potency, or at a physiological concentration of 1 mM to assess relevance in a cellular context[10]) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. A common threshold for a "hit" is ≥50% inhibition.

Tier 1: GPCR and Ion Channel Profiling

Rationale: Small molecules frequently interact with GPCRs and ion channels. Radioligand binding assays are the gold standard for this type of screen, providing a direct measure of a compound's ability to displace a known ligand from its receptor.[11][12]

Protocol: Radioligand Competition Binding Assay

  • Assay Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor target expressed in a cell membrane preparation.[13]

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation expressing the target receptor.

    • A specific radioligand (e.g., ³H-labeled) at a concentration near its K₋.

    • Assay buffer.

    • Test compound (NCE-MPPA, RC-A, RC-B at 10 µM) or vehicle control.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.[11]

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound relative to the vehicle control. A threshold of ≥50% inhibition is typically used to identify hits.

Data Presentation and Interpretation

Clear visualization of data is essential for making informed decisions.

Tier 1 Screening Results

The initial broad screen data should be summarized to provide a high-level overview of selectivity.

CompoundPrimary Target (Kinase X) % Inhibition @ 10 µMOff-Target Kinase Hits (>50% Inhibition)Off-Target GPCR/Ion Channel Hits (>50% Inhibition)Key Safety Target Hit (e.g., hERG)
NCE-MPPA 98%31No
RC-A 99%10No
RC-B 95%158Yes

Hypothetical Data

Interpretation: The single-point screening data suggests NCE-MPPA has a relatively clean profile, significantly better than the promiscuous RC-B and only slightly more active off-target than the highly selective RC-A. The absence of a hERG liability is a critical positive finding.[4][14] The four identified "hits" must now be confirmed and quantified.

Tier 2 Dose-Response Results

For the primary target and the confirmed off-target hits, full dose-response curves are generated to determine potency (IC₅₀ or Kᵢ values).

CompoundPrimary Target (Kinase X) IC₅₀ (nM)Off-Target: Kinase A IC₅₀ (nM)Off-Target: Kinase B IC₅₀ (nM)Off-Target: Kinase C IC₅₀ (nM)Off-Target: GPCR Y Kᵢ (nM)Selectivity Window (Kinase A)
NCE-MPPA 151,800>10,000>10,0004,500120-fold
RC-A 10>10,000>10,000>10,000>10,000>1,000-fold
RC-B 251508002,2003506-fold

Hypothetical Data

Interpretation: The dose-response data confirms the favorable profile of NCE-MPPA. It exhibits a 120-fold selectivity window over its most potent off-target (Kinase A). This is a significant improvement over RC-B (6-fold) and approaches the profile of the "clean" RC-A. This quantitative data allows the project team to assess whether this selectivity margin is sufficient for safe therapeutic development.

Visualizing Potential Biological Impact

Understanding the potential consequences of off-target activity requires placing it in a biological context. If, for instance, "Kinase A" from our hypothetical data is known to be involved in cardiac signaling, this off-target interaction, even at a 120-fold lower potency, warrants further investigation.

G cluster_pathway1 Intended Therapeutic Pathway cluster_pathway2 Potential Off-Target Pathway UP1 Upstream Signal KinaseX Primary Target (Kinase X) UP1->KinaseX DOWN1 Downstream Effector KinaseX->DOWN1 Therapeutic Therapeutic Effect (e.g., Anti-proliferative) DOWN1->Therapeutic UP2 Physiological Signal (e.g., Cardiac Stress) KinaseA Off-Target (Kinase A) UP2->KinaseA DOWN2 Cellular Response KinaseA->DOWN2 SideEffect Adverse Effect (e.g., Cardiotoxicity) DOWN2->SideEffect NCEMPPA NCE-MPPA NCEMPPA->KinaseX High Potency (IC50 = 15 nM) NCEMPPA->KinaseA Lower Potency (IC50 = 1,800 nM)

Figure 2: Illustrative signaling pathways for on- and off-target effects.

Conclusion and Forward-Looking Strategy

The comprehensive, tiered profiling of NCE-MPPA demonstrates a compound with a promising selectivity profile. It is highly potent against its intended target and maintains a significant selectivity window over other kinases and GPCRs, with no flags on key safety targets.

Next Steps:

  • Cellular Target Engagement: Confirm that the off-target interaction with Kinase A translates to functional inhibition in a relevant cellular model.

  • Phenotypic Screening: Employ cell-based phenotypic assays (e.g., high-content imaging) to uncover any unexpected biological consequences not predicted by target-based screens.[15]

  • In Vivo Toxicology: The in vitro profile will guide the design of in vivo safety pharmacology studies, with a particular focus on monitoring for any effects related to the known function of Kinase A.[4][16]

By systematically and rigorously evaluating cross-reactivity, we build a deep understanding of our NCE's pharmacological profile. This knowledge is critical for making data-driven decisions, optimizing lead compounds, and ultimately increasing the probability of developing a safe and effective medicine.

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  • Title: Revisiting the Structure and Chemistry of 3(5)

Sources

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Operational Safety and PPE Matrix for Handling 3-(3-Methylphenethyl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling specialized building blocks like 3-(3-Methylphenethyl)-1H-pyrazol-5-amine requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling specialized building blocks like 3-(3-Methylphenethyl)-1H-pyrazol-5-amine requires an understanding of the molecule's physical and chemical properties to engineer a self-validating safety protocol. This guide provides drug development professionals with the causality behind personal protective equipment (PPE) selection and a rigorously structured operational workflow.

Hazard Profile and the Causality of Exposure

3-(3-Methylphenethyl)-1H-pyrazol-5-amine is a critical pharmacophore frequently utilized in the synthesis of kinase inhibitors. However, its structure presents specific handling challenges:

  • Dermal Permeation: The highly lipophilic 3-methylphenethyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to penetrate the stratum corneum if it contacts the skin.

  • Mucosal Irritation: The primary amine and the pyrazole nitrogen atoms act as potent hydrogen bond donors and acceptors. Upon contact with the moisture in ocular or respiratory mucosal membranes, these functional groups cause severe localized irritation (categorized generally under H315, H319, and H335 for [1]).

Understanding this causality allows us to move away from generic safety advice and implement targeted, scientifically grounded exposure controls governed by [2].

Quantitative PPE Selection Matrix

To establish a self-validating safety system, the physical properties of the compound must dictate the permeation kinetics and specifications of our PPE. The table below summarizes the required protective matrix.

PPE CategoryMaterial SpecificationBreakthrough Time (min)Mechanistic Justification (Causality)
Gloves Nitrile (Minimum 0.12 mm thickness)> 240Nitrile provides a robust non-polar barrier against lipophilic amines, preventing dermal absorption. Latex is strictly prohibited due to potential degradation.
Eye Protection Polycarbonate Safety GogglesN/AForms a seal around the eyes to protect against micro-particulate aerosolization and electrostatic dispersion during powder transfer.
Body Protection Nomex or 100% Cotton Lab CoatN/ANatural or specialized fibers are static-dissipative, preventing the electrostatic repulsion and clinging of dry, micronized powders to the operator.
Respiratory N95 / P100 Particulate RespiratorN/AProvides an Assigned Protection Factor (APF) of 10 per [3], trapping airborne crystalline dust if handled outside a fume hood.

Exposure Control and Workflow Visualization

The following logical relationship diagram illustrates the mandatory exposure control pathway. Engineering controls must always precede PPE utilization.

G N1 Hazard Assessment (Irritant/Toxic) N2 Engineering Controls (Fume Hood/Isolator) N1->N2 mitigates airborne risk N3 PPE Donning (Nitrile, Goggles, Coat) N2->N3 requires secondary barrier N4 Chemical Handling (Weighing/Transfer) N3->N4 enables safe execution N5 Decontamination & Doffing N4->N5 post-procedure

Logical workflow for exposure control and PPE utilization during chemical handling.

Step-by-Step Methodology: Weighing, Solubilization, and Disposal

This operational protocol is designed to be self-validating; the success of each step is visually or physically confirmed before proceeding to the next.

Phase 1: Environmental Setup and Donning
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Validation: The tissue test or digital monitor confirms inward airflow.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Pyrazole amine powders are prone to static charge, which can cause uncontrolled aerosolization.

  • Don PPE: Inspect nitrile gloves for micro-tears. Don the static-dissipative lab coat, ensuring the cuffs are securely tucked under the gloves to eliminate exposed skin at the wrists. Don polycarbonate safety goggles.

Phase 2: Chemical Transfer and Solubilization
  • Transfer: Using a grounded or static-free micro-spatula, carefully transfer the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine to the weigh boat.

  • Seal: Immediately seal the source container. The primary amine is hygroscopic and will absorb ambient moisture, which degrades the compound and alters its molecular weight for stoichiometric calculations.

  • Solubilization: Transfer the powder to a glass vial. Introduce the organic solvent (e.g., DMSO or Ethanol) slowly. Causality: The dissolution of pyrazole amines can be mildly exothermic. Cap the vial and vortex until complete dissolution is achieved.

Phase 3: Chemical Decontamination and Doffing

Standard wiping with water is ineffective due to the compound's lipophilicity. We must use chemistry to neutralize the hazard.

  • Protonation (Neutralization): Spray the balance and fume hood surface with a dilute acid solution (e.g., 1M HCl). Causality: The acid protonates the pyrazole and primary amine nitrogens, converting the lipophilic free base into a highly water-soluble hydrochloride salt.

  • Solvent Wipe: Wipe the surface with a disposable towel, followed by a secondary wipe using 70% Ethanol to remove any residual organics. Validation: The surface will dry completely clear, leaving no crystalline film.

  • Doffing: Remove gloves inside-out to trap any microscopic particulates within the glove's interior.

Phase 4: Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and wiping towels in a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Any excess solubilized compound (e.g., in DMSO) must be disposed of in a "Halogen-Free Organic Liquid Waste" carboy. Do not mix with acidic aqueous waste streams to prevent unwanted precipitation.

References

  • Title: 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Respirator Selection Logic 2004 (Publication No. 2005-100) Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

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